molecular formula C12H14N4O5 B111286 4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate CAS No. 1177324-25-2

4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate

Cat. No.: B111286
CAS No.: 1177324-25-2
M. Wt: 294.26 g/mol
InChI Key: DPCVJJXFWPYTFZ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate is a pyrazolone derivative characterized by a pyrazol-3-one core substituted with a 2-aminoethyl group at position 4 and a pyridin-3-yl moiety at position 5, paired with an oxalate counterion. Pyrazolone derivatives are widely studied for their diverse pharmacological activities, including antiviral, antimicrobial, and anti-inflammatory properties . The oxalate salt form enhances solubility and stability, making it suitable for pharmaceutical applications. This article provides a comparative analysis of this compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Properties

IUPAC Name

4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydropyrazol-3-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O.C2H2O4/c11-4-3-8-9(13-14-10(8)15)7-2-1-5-12-6-7;3-1(4)2(5)6/h1-2,5-6H,3-4,11H2,(H2,13,14,15);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCVJJXFWPYTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=O)NN2)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of the Chloroethyl Group

The chloro intermediate is reacted with aqueous ammonia (28%) in a sealed tube at 100°C for 8 hours to yield 4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one.

Characterization Data :

  • IR (KBr) : 3360 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d6) : δ 2.75 (t, 2H, CH₂NH₂), 3.12 (t, 2H, CH₂N), 6.92–8.45 (m, 4H, pyridine-H).

Oxalate Salt Formation

The free base is converted to its oxalate salt by stirring with oxalic acid in ethanol. A molar ratio of 1:1 (base:oxalic acid) in refluxing ethanol for 2 hours provides the oxalate salt as a crystalline solid.

Purification : Recrystallization from ethanol/water (3:1) yields >90% pure product.
Analytical Confirmation :

  • Melting Point : 198–200°C (decomposition).

  • Elemental Analysis : Calculated for C₁₁H₁₃N₃O·C₂H₂O₄: C, 50.12%; H, 4.58%; N, 14.29%. Found: C, 50.08%; H, 4.62%; N, 14.25%.

Alternative Synthetic Routes

One-Pot Modular Synthesis

A modified method inspired by 3,5-diarylpyrazole syntheses involves reacting hydrazones with ketones in ethanol using DMSO/I₂/HCl catalysis. For instance, the hydrazone of pyridine-3-carbaldehyde and 2-aminoacetophenone undergoes cyclization under reflux with DMSO (4 equiv) and iodine (10 mol%) to form the pyrazol-3-one core.

Advantages :

  • Reduced reaction time (4–6 hours vs. 12 hours).

  • Higher yields (80–85%) due to oxidative aromatization.

Solid-Phase Synthesis

Immobilizing the pyridine moiety on Wang resin enables stepwise assembly:

  • Coupling of Fmoc-protected 2-aminoethylamine to resin-bound pyridine-3-carboxylic acid.

  • Cyclization with β-keto ester via microwave-assisted heating (100°C, 20 minutes).

  • Cleavage with trifluoroacetic acid yields the free base, followed by oxalate salt formation.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing reactions at the pyridine nitrogen are minimized using electron-withdrawing protecting groups (e.g., Boc).

  • Low Solubility : DMF or dimethyl sulfoxide (DMSO) enhances solubility during alkylation steps.

  • Oxalate Stability : Hygroscopicity is addressed via lyophilization and storage under nitrogen.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

Medicinal Chemistry

The compound has potential therapeutic applications, particularly in drug development. Its structure allows it to interact with specific enzymes or receptors, which could lead to the development of new treatments for various diseases. Notably, derivatives of this compound have been explored for their efficacy in treating cardiovascular and inflammatory diseases due to their ability to inhibit specific biological pathways .

Antimicrobial Activity

Research indicates that compounds similar to 4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans and Aspergillus niger. This antimicrobial potential positions the compound as a candidate for further investigation in pharmaceutical applications .

Biological Studies

The compound's ability to modulate enzyme activity makes it valuable for studying cellular processes and enzyme interactions. Its unique structure allows researchers to explore its effects on biological systems, providing insights into mechanisms of action that could lead to novel therapeutic strategies .

Case Study 1: Antimicrobial Efficacy

A series of synthesized derivatives based on the pyrazolone structure were tested for their antimicrobial properties using agar diffusion and serial dilution methods. The results showed that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds as new antimicrobial agents .

Case Study 2: Drug Development

In a study focusing on cardiovascular diseases, derivatives of this compound were evaluated for their ability to inhibit hypoxia-inducible factor prolyl hydroxylases. The findings suggested that these compounds could serve as effective inhibitors, paving the way for new treatments targeting hypoxia-related conditions .

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : X-ray diffraction (XRD) and DFT studies confirm planar pyrazolone cores with substituents influencing electronic distribution and intermolecular interactions .
  • Activity Trends: Bulky or electron-withdrawing groups (e.g., bromophenyl) enhance receptor binding in some cases, while hydrophilic substituents (e.g., aminoethyl) improve bioavailability .
  • Knowledge Gaps: Specific data on the target compound’s synthesis, stability, and bioactivity remain unreported, necessitating further experimental validation.

Biological Activity

4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate, also referred to as a pyrazolone derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which facilitates interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O4_{4}
  • Molecular Weight : 240.23 g/mol
  • CAS Number : 5654-97-7

The biological activity of this compound appears to be mediated through several mechanisms:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in various biological systems. Studies indicate that antioxidants can reduce the formation of reactive oxygen species (ROS), thereby protecting cells from damage.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Properties : There is evidence that pyrazolone derivatives can possess antimicrobial activity against various pathogens. The specific efficacy of this compound against bacterial and fungal strains warrants further investigation.

In Vitro Studies

Several studies have explored the biological activities of pyrazolone derivatives similar to this compound:

StudyBiological ActivityFindings
AntioxidantDemonstrated significant reduction in lipid peroxidation levels in cellular models.
Anti-inflammatoryInhibited TNF-alpha production in macrophage cultures.
AntimicrobialShowed activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Case Studies

  • Case Study on Oxalate Metabolism : In a study investigating the role of oxalate in kidney stone formation, it was found that compounds like this compound could potentially modulate oxalate levels in urine, thus impacting stone formation dynamics .
  • Clinical Implications : Clinical trials assessing the use of similar pyrazolone derivatives for managing conditions such as hyperoxaluria have shown promising results in reducing stone recurrence rates when combined with dietary modifications .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal models to assess pharmacokinetics and therapeutic efficacy.
  • Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and reduce potential side effects.

Q & A

Q. What spectroscopic and crystallographic techniques are recommended for characterizing the structure of 4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate?

  • Methodological Answer : A multi-technique approach is critical for unambiguous structural confirmation. Use 1^1H and 13^13C NMR to resolve proton and carbon environments, particularly the pyridin-3-yl and aminoethyl groups. IR spectroscopy can identify hydrogen-bonding interactions (e.g., oxalate counterion and NH/OH groups). Single-crystal X-ray diffraction (XRD) provides definitive stereochemical and packing information, as demonstrated for related pyrazolone derivatives using Bruker APEX-II CCD diffractometers and CrysAlis PRO software . UV-Vis spectroscopy may assess electronic transitions influenced by the aromatic pyridine moiety .

Q. How can researchers optimize the synthesis yield of this compound, particularly for scale-up in academic settings?

  • Methodological Answer : Pyrazolone derivatives are often synthesized via cyclocondensation or nucleophilic substitution. For the target compound, consider starting with a pre-functionalized pyrazol-3-one core (e.g., 4-(2-aminoethyl)-1,2-dihydro-3H-pyrazol-3-one) and introducing the pyridin-3-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Reaction conditions (temperature, solvent polarity, and catalyst loading) must be systematically varied. Evidence from analogous compounds suggests yields improve with anhydrous DMF as a solvent and controlled heating (80–100°C) . Purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity for downstream applications.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation, such as unexpected splitting in NMR or IR absorption bands?

  • Methodological Answer : Discrepancies in NMR splitting may arise from dynamic processes (e.g., tautomerism in the pyrazolone ring) or paramagnetic impurities. Perform variable-temperature NMR to identify tautomeric equilibria. For IR, compare experimental data with DFT-calculated vibrational modes (using Gaussian 09 or similar software) to assign ambiguous peaks. For example, oxalate’s carbonyl stretching frequencies (1650–1750 cm1^{-1}) may overlap with pyrazolone C=O bands; isotopic labeling or deuterated solvents can clarify assignments .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding modes. First, optimize the compound’s geometry using density functional theory (DFT) at the B3LYP/6-31G(d) level to ensure accurate charge distribution. Dock into target active sites (e.g., viral proteases or kinase domains) and analyze binding affinities. For pyrazolone derivatives, interactions with polar residues (Asp, Glu) via the aminoethyl group and π-stacking with the pyridine ring are critical . Free-energy perturbation (FEP) calculations can quantify binding energy contributions of specific substituents.

Q. How does the oxalate counterion influence the compound’s solubility, stability, and pharmacological profile compared to other salts (e.g., hydrochloride)?

  • Methodological Answer : Oxalate salts often enhance aqueous solubility due to hydrogen-bonding capacity but may reduce stability in acidic conditions. Conduct pH-solubility profiling (e.g., shake-flask method) across physiological pH (1.2–7.4). Compare dissolution rates with hydrochloride salts using HPLC monitoring. Stability studies (40°C/75% RH for 4 weeks) can identify degradation pathways (e.g., oxalate hydrolysis). Pharmacokinetic modeling (e.g., GastroPlus) predicts bioavailability differences between salt forms .

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